molecular formula C3H4Na2O4S B1253134 Sodium 3-sulfinatopropanoate

Sodium 3-sulfinatopropanoate

Cat. No.: B1253134
M. Wt: 182.11 g/mol
InChI Key: GSEYNFYGCJUQFH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3-sulfinatopropanoate, also known as this compound, is a useful research compound. Its molecular formula is C3H4Na2O4S and its molecular weight is 182.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C3H4Na2O4S

Molecular Weight

182.11 g/mol

IUPAC Name

disodium;3-sulfinatopropanoate

InChI

InChI=1S/C3H6O4S.2Na/c4-3(5)1-2-8(6)7;;/h1-2H2,(H,4,5)(H,6,7);;/q;2*+1/p-2

InChI Key

GSEYNFYGCJUQFH-UHFFFAOYSA-L

Canonical SMILES

C(CS(=O)[O-])C(=O)[O-].[Na+].[Na+]

Synonyms

3-sulfinopropionic acid
3-sulfinopropionic acid, monobarium salt

Origin of Product

United States

Chemical Reactions Analysis

Decomposition and Acid-Base Reactions

The compound undergoes decomposition in acidic environments, releasing sulfur dioxide (SO₂) and forming pyruvate :

Acid-Catalyzed Decomposition

C3H5O4SNa+H+CH3C O COO+SO2+Na+\text{C}_3\text{H}_5\text{O}_4\text{SNa}+\text{H}^+\rightarrow \text{CH}_3\text{C O COO}^-+\text{SO}_2\uparrow +\text{Na}^+

Key Observations

  • The reaction is first-order with respect to proton concentration .

  • SO₂ release is detectable via gas chromatography or colorimetric assays .

Redox Reactions

The sulfinate group acts as a reducing agent, participating in redox processes:

Oxidation by Atmospheric Oxygen

2C3H5O4SNa+O22C3H5O4SO3Na(sulfonate derivative)2\,\text{C}_3\text{H}_5\text{O}_4\text{SNa}+\text{O}_2\rightarrow 2\,\text{C}_3\text{H}_5\text{O}_4\text{SO}_3\text{Na}\quad (\text{sulfonate derivative})

Reduction of Metal Ions
In the presence of Fe³⁺ or Cu²⁺, the sulfinate group reduces metals while forming disulfide bonds:

2C3H5O4SNa+2Fe3+(C3H5O4S)2+2Fe2++2Na+2\,\text{C}_3\text{H}_5\text{O}_4\text{SNa}+2\,\text{Fe}^{3+}\rightarrow (\text{C}_3\text{H}_5\text{O}_4\text{S})_2+2\,\text{Fe}^{2+}+2\,\text{Na}^+

Experimental Data

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Temperature (°C)Source
Oxidation by O₂1.2 × 10⁻³25
Fe³⁺ Reduction4.8 × 10⁻²30

Nucleophilic Substitution

The sulfinate ion (-SO₂⁻) exhibits nucleophilic behavior, reacting with alkyl halides:

Reaction with Ethyl Bromide

C3H5O4SNa+C2H5BrC3H5O4S C2H5+NaBr\text{C}_3\text{H}_5\text{O}_4\text{SNa}+\text{C}_2\text{H}_5\text{Br}\rightarrow \text{C}_3\text{H}_5\text{O}_4\text{S C}_2\text{H}_5+\text{NaBr}

Conditions

  • Solvent: Dimethylformamide (DMF)

  • Yield: 72–85% .

Biochemical Interactions

In metabolic pathways, sodium 3-sulfinatopropanoate serves as an intermediate in cysteine metabolism, contributing to hydrogen sulfide (H₂S) production :

Enzymatic Conversion

C3H5O4SNaCystathionine synthaseH2S+pyruvate\text{C}_3\text{H}_5\text{O}_4\text{SNa}\xrightarrow{\text{Cystathionine synthase}}\text{H}_2\text{S}+\text{pyruvate}

Biological Relevance

  • Modulates oxidative stress via Nrf2 signaling.

  • Quantified in mammalian tissues using LC-MS/MS .

Stability and Storage

  • pH Sensitivity : Stable at pH 7–9; decomposes in strongly acidic or alkaline conditions .

  • Light Sensitivity : Degrades under UV exposure, forming sulfonic acid derivatives .

Q & A

Q. How should researchers design experiments to validate conflicting hypotheses about this compound’s role in redox catalysis?

  • Methodological Answer : Use a fractional factorial design to test variables (catalyst loading, substrate scope, oxygen presence). Employ in situ Raman spectroscopy to track intermediate species. Validate hypotheses with knockout experiments (e.g., adding radical scavengers) .

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